4-isopropyl-3-(1-(4-methoxybenzoyl)piperidin-3-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methoxybenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxybenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic conditions to form the piperidine ring.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction. This typically involves the reaction of the piperidine derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile or ester. This step often requires heating and the presence of a catalyst.
Final Assembly: The final compound is assembled by combining the piperidine and triazole intermediates under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methoxybenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring are widely used in medicinal chemistry and have diverse biological activities.
Uniqueness
The uniqueness of 3-[1-(4-Methoxybenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of the triazole and piperidine rings, along with the methoxybenzoyl group
Properties
Molecular Formula |
C19H26N4O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[1-(4-methoxybenzoyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H26N4O3/c1-13(2)23-17(20-21(3)19(23)25)15-6-5-11-22(12-15)18(24)14-7-9-16(26-4)10-8-14/h7-10,13,15H,5-6,11-12H2,1-4H3 |
InChI Key |
HFPYWEBQVSOIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.